molecular formula C12H9ClO2 B6380651 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% CAS No. 1256970-60-1

2-Chloro-5-(2-hydroxyphenyl)phenol, 95%

Cat. No. B6380651
CAS RN: 1256970-60-1
M. Wt: 220.65 g/mol
InChI Key: ZTWHXNQDGKOTJM-UHFFFAOYSA-N
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Description

2-Chloro-5-(2-hydroxyphenyl)phenol, 95% (2-C5HPP) is a widely used chemical compound with a variety of applications in the fields of science and technology. It is a white, crystalline solid with a molecular formula of C7H6ClO2 and a molecular weight of 159.58 g/mol. It is soluble in water and ethanol and has a melting point of 134-136°C. 2-C5HPP is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Mechanism of Action

2-Chloro-5-(2-hydroxyphenyl)phenol, 95% is an electrophilic compound that reacts with nucleophiles such as amines, alcohols, and thiols. In the presence of an acid catalyst, the reaction proceeds by an electrophilic aromatic substitution mechanism. The reaction is initiated by the protonation of the 2-chloro-5-hydroxybenzaldehyde, which forms an electrophilic species that reacts with the nucleophile.
Biochemical and Physiological Effects
2-Chloro-5-(2-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of bacteria and fungi, as well as to be an effective antioxidant. Additionally, 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% in laboratory experiments is its high purity, which allows for accurate and reproducible results. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% is a hazardous chemical and should be handled with care. It is also important to use appropriate safety equipment when handling the compound.

Future Directions

Future research on 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% could explore its potential applications in the fields of medicine and agriculture. For example, the compound could be used to develop new antibiotics or pesticides. Additionally, it could be used to synthesize new organic compounds for use in pharmaceuticals and other industries. Finally, further research could be done to explore the biochemical and physiological effects of 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% on various organisms.

Synthesis Methods

2-Chloro-5-(2-hydroxyphenyl)phenol, 95% can be synthesized by the reaction of 2-chloro-5-hydroxybenzaldehyde and phenol in the presence of an acid catalyst. The reaction proceeds at a temperature of 80-90°C and is complete in 1-2 hours. The yield of the reaction is typically 95% or higher.

Scientific Research Applications

2-Chloro-5-(2-hydroxyphenyl)phenol, 95% is widely used in scientific research as a reagent for the synthesis of various organic compounds and pharmaceuticals. It is also used as a catalyst in organic reactions, as a stabilizer for organic solvents, and as a photochemical initiator. Additionally, 2-Chloro-5-(2-hydroxyphenyl)phenol, 95% has been used in the synthesis of organic dyes, pigments, and other organic compounds.

properties

IUPAC Name

2-chloro-5-(2-hydroxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClO2/c13-10-6-5-8(7-12(10)15)9-3-1-2-4-11(9)14/h1-7,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWHXNQDGKOTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)Cl)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00685836
Record name 4'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256970-60-1
Record name 4'-Chloro[1,1'-biphenyl]-2,3'-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00685836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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